An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyloctane
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloctane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] It is a colorless, flammable liquid with a faint hydrocarbon odor similar to gasoline.[3] As a chiral molecule, 4-methyloctane exists as two enantiomers, (R)-4-methyloctane and (S)-4-methyloctane. This guide provides a comprehensive overview of the core chemical and physical properties of 4-methyloctane, detailed experimental protocols for their determination, and a representative synthesis method. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
The chemical and physical properties of 4-methyloctane are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.
Table 1: General and Physical Properties of 4-Methyloctane
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | [1][2][4] |
| Molecular Weight | 128.26 g/mol | [1][5] |
| CAS Number | 2216-34-4 | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Faint hydrocarbon/gasoline-like | [3] |
| Density | 0.72 g/cm³ (at 20°C) | [1][2] |
| Boiling Point | 142.4 °C | [2][6] |
| Melting Point | -113 °C | [2][6] |
| Flash Point | 49 - 53 °C | [1][6] |
| Solubility in Water | 0.115 mg/L at 25 °C (practically insoluble) | [4][7] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, toluene) | [4] |
| Refractive Index | 1.4062 | [2] |
Table 2: Spectroscopic Data for 4-Methyloctane
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR | Spectra available, showing characteristic alkane signals. | [8] |
| ¹³C NMR | Spectra available for structural elucidation. | [9] |
| Mass Spectrometry (MS) | GC-MS data available, with characteristic fragmentation patterns. | [9][10][11] |
| Infrared (IR) Spectroscopy | IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. | [12] |
| Kovats Retention Index | Standard non-polar: ~865; Semi-standard non-polar: ~863; Standard polar: ~823 | [10] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of 4-methyloctane, as well as a representative synthesis protocol.
Representative Synthesis of 4-Methyloctane via Grignard Reaction
This protocol describes a plausible method for the synthesis of 4-methyloctane using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
2-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (concentrated)
-
Zinc dust
Procedure:
-
Preparation of the Grignard Reagent (Butylmagnesium Bromide):
-
All glassware must be thoroughly dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the ether begins to reflux.
-
Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Formation of the Alkene:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation to obtain the crude tertiary alcohol (4-methyl-4-octanol).
-
To dehydrate the alcohol to the corresponding alkene (4-methyloct-4-ene), treat the crude alcohol with a strong acid catalyst (e.g., a few drops of concentrated sulfuric acid) and heat to distill the alkene.
-
-
Reduction to 4-Methyloctane:
-
The resulting alkene (4-methyloct-4-ene) can be reduced to 4-methyloctane. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, a Clemmensen reduction can be performed on the intermediate ketone if the synthesis is adapted to produce it.
-
-
Purification:
-
The final product, 4-methyloctane, can be purified by fractional distillation.
-
Determination of Boiling Point (Micro Method)
Materials:
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Place a small amount (a few milliliters) of 4-methyloctane into the small test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density using a Pycnometer
Materials:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
4-Methyloctane sample
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.
-
Weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_pycnometer+water).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the 4-methyloctane sample and bring it to the same constant temperature as the water.
-
Dry the outside and weigh the pycnometer filled with the sample (m_pycnometer+sample).
-
Calculate the density of 4-methyloctane using the following formula: Density_sample = [(m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer)] * Density_water (The density of water at the experimental temperature is a known value).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., nonpolar, like DB-1 or HP-5MS)
-
Helium (carrier gas)
-
4-Methyloctane sample
-
Solvent for dilution (e.g., hexane)
Procedure:
-
Prepare a dilute solution of 4-methyloctane in a suitable solvent like hexane.
-
Set the GC-MS parameters:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1 mL/min).
-
MS Parameters: Set the mass range to be scanned (e.g., m/z 35-300) and the ionization mode (typically Electron Ionization at 70 eV).
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The components of the sample will be separated based on their boiling points and interactions with the stationary phase of the column.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.
-
The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum can be used to identify 4-methyloctane, often by comparison to a spectral library.
Visualizations
Logical Relationship of 4-Methyloctane's Properties
Caption: Logical flow of 4-methyloctane's properties.
Experimental Workflow for Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. 4-Methyloctane | 2216-34-4 | Benchchem [benchchem.com]
- 8. 4-METHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. leah4sci.com [leah4sci.com]
- 12. chemguide.co.uk [chemguide.co.uk]
